molecular formula C15H18N2O3S B13858227 N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide

N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide

Cat. No.: B13858227
M. Wt: 306.4 g/mol
InChI Key: LINDUDCJSPJLBE-UHFFFAOYSA-N
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Description

N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methylpyridinyl group, and a methanesulfonamide group attached to a phenyl ring. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C15H18N2O3S/c1-4-20-15-9-12(17-21(3,18)19)5-6-13(15)14-10-16-8-7-11(14)2/h5-10,17H,4H2,1-3H3

InChI Key

LINDUDCJSPJLBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NS(=O)(=O)C)C2=C(C=CN=C2)C

Origin of Product

United States

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